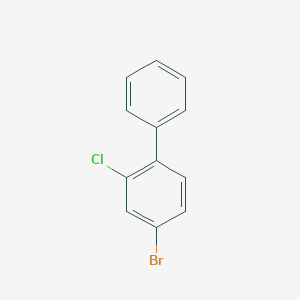

4-Bromo-2-chlorobiphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8BrCl |

|---|---|

Molecular Weight |

267.55 g/mol |

IUPAC Name |

4-bromo-2-chloro-1-phenylbenzene |

InChI |

InChI=1S/C12H8BrCl/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H |

InChI Key |

NLESZJUUVXZAAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Molecular Structure, Conformation, and Intermolecular Interactions

Crystallographic Analysis of 4-Bromo-2-chlorobiphenyl Derivatives

The relative orientation of the two phenyl rings in a biphenyl (B1667301) system is a key structural parameter. In derivatives of 4-Bromo-2-chlorobiphenyl, the dihedral angle between the 4-bromo-2-chlorophenyl ring and the adjacent aromatic ring is influenced by the nature and position of substituents.

For instance, in the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angles between the aromatic ring of the 4-bromo-2-chlorophenyl group and the two aromatic rings of the biphenyl moiety are 80.59 (2)° and 75.42 (2)°, respectively. The dihedral angle between the two rings within the biphenyl moiety itself is 24.57 (4)°. In another derivative, 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate, the dihedral angle between the 4-bromo-2-chlorophenyl ring and the aromatic ring of the (alkyloxy)phenyl moiety is 77.21 (2)°. Similarly, in 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate, this dihedral angle is 83.30 (2)°.

| Compound | Dihedral Angle between Phenyl Rings (°) | Torsion Angle (°) |

|---|---|---|

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | 80.59 (2) and 75.42 (2) | -166.6 (2) |

| 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate | 77.21 (2) | 173.2 (2) |

| 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate | 83.30 (2) | Not specified |

| 4-Bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol | 43.90 (11) | Not specified |

| N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide | 74.83 (5) | Not specified |

Intermolecular interactions are fundamental to understanding the packing of molecules in a crystal lattice. In the derivatives of 4-Bromo-2-chlorobiphenyl, a variety of non-covalent interactions have been observed.

Hirshfeld surface analysis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate reveals that the primary contributions to intermolecular interactions come from C⋯H/H⋯C (32.2%), H⋯H (26.3%), Br⋯H/H⋯Br (10.7%), O⋯H/H⋯O (10.4%), and Cl⋯H/H⋯Cl (7.5%) contacts. This compound also exhibits short halogen⋯oxygen contacts, specifically Cl⋯O at 2.991 (3) Å and Br⋯O at 3.139 (2) Å, which contribute to the formation of molecular sheets.

In the crystal structure of 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate, intermolecular C—H⋯O hydrogen bonds link molecules into cyclic inversion dimers. The packing is further stabilized by C—H⋯π and C—Cl⋯π interactions. Similarly, 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate features C—H⋯O hydrogen bonds that link the molecules.

The compound 4-Bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol displays strong intramolecular O—H⋯N hydrogen bonds. Its crystal structure is characterized by short intermolecular Br⋯Br (3.554 (2) Å) and Cl⋯Cl (3.412 (2) Å) contacts, and the crystal packing is further stabilized by intermolecular C—H⋯O and C—H⋯π interactions.

| Interaction Type | Contribution (%) |

|---|---|

| C⋯H/H⋯C | 32.2 |

| H⋯H | 26.3 |

| Br⋯H/H⋯Br | 10.7 |

| O⋯H/H⋯O | 10.4 |

| Cl⋯H/H⋯Cl | 7.5 |

Data from Hirshfeld surface analysis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate.

Spectroscopic Probes of Molecular Geometry and Electronic Structure

Spectroscopic techniques are powerful tools for investigating the structure and dynamics of molecules in various states.

Fourier-transform infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding. While specific FTIR and Raman spectra for 4-Bromo-2-chlorobiphenyl are not detailed in the available literature, studies on related halogenated aromatic compounds provide a basis for expected spectral features.

For a molecule like 4-Bromo-2-chlorobiphenyl, the spectra would be characterized by:

Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

C=C stretching vibrations of the aromatic rings: These appear in the 1600-1400 cm⁻¹ range and are indicative of the biphenyl core.

C-Cl and C-Br stretching vibrations: These are found at lower frequencies, typically below 1100 cm⁻¹, and are characteristic of the halogen substituents.

Out-of-plane C-H bending vibrations: These occur in the 900-675 cm⁻¹ region and are sensitive to the substitution pattern of the aromatic rings.

Theoretical calculations on related molecules, such as 1-bromo-4-chlorobenzene, have been used to assign the vibrational modes observed in experimental spectra, a practice that would be essential for a detailed analysis of 4-Bromo-2-chlorobiphenyl.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for elucidating molecular structure and probing dynamic processes, such as conformational changes. For 4-Bromo-2-chlorobiphenyl, ¹H and ¹³C NMR would provide information about the chemical environment of each hydrogen and carbon atom, respectively.

The chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The complexity of the ¹H NMR spectrum in the aromatic region can also offer clues about the rotational freedom around the biphenyl linkage. In solution, rapid rotation around the C-C single bond between the phenyl rings would lead to a time-averaged spectrum. However, steric hindrance from the ortho-chloro substituent would likely result in a non-planar average conformation.

While specific conformational dynamics studies on 4-Bromo-2-chlorobiphenyl are not available, NMR studies on other substituted biphenyls have been used to determine the barriers to rotation and the preferred conformations in solution. Such studies often involve variable-temperature NMR experiments to observe changes in the spectra as the rate of conformational exchange varies.

Quantum Chemical Investigations of Molecular Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of molecular structure, energetics, and electronic properties.

For 4-Bromo-2-chlorobiphenyl, DFT calculations could be employed to:

Optimize the molecular geometry: This would provide theoretical values for bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings in the gas phase.

Calculate vibrational frequencies: Theoretical vibrational spectra can aid in the assignment of experimental FTIR and Raman bands.

Determine electronic properties: Parameters such as the dipole moment, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic behavior.

Although specific DFT studies on 4-Bromo-2-chlorobiphenyl were not found, research on related compounds, such as 4-chloro-2-bromoaniline, has demonstrated the utility of these methods in accurately predicting molecular structures and vibrational frequencies. Such computational approaches would be instrumental in building a complete picture of the molecular properties of 4-Bromo-2-chlorobiphenyl.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govscispace.com This method calculates the electronic structure of the molecule to determine its ground-state energy, corresponding to the most stable conformation. nih.gov For 4-Bromo-2-chlorobiphenyl, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine key structural parameters like bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. nih.govresearchgate.net

The steric hindrance caused by the chlorine atom at the ortho-position (position 2) forces the two phenyl rings to twist relative to each other. This results in a non-planar conformation, which is a common characteristic of ortho-substituted biphenyls. The precise dihedral angle is a key outcome of the geometry optimization process, influencing the molecule's electronic properties and how it packs in a solid state.

Analysis of Electronic Structure and Reactivity Descriptors (HOMO/LUMO)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. wikipedia.org For polychlorinated biphenyls (PCBs), the HOMO-LUMO energy gap has been used as an indicator of potential toxicity. A threshold of approximately 4.87 eV has been suggested to differentiate between highly toxic, dioxin-like PCBs (with smaller gaps) and less toxic congeners. researchgate.net The analysis of 4-Bromo-2-chlorobiphenyl's frontier orbitals would provide insight into its relative stability and potential reactivity.

Table 1: Key Electronic Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | ≈ -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | ≈ -ELUMO | The energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons |

These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative framework for understanding the molecule's electronic behavior. imist.ma

Molecular Electrostatic Potential Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. mdpi.com It is invaluable for predicting how a molecule will interact with other chemical species, identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.govyoutube.com

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are prone to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen, or with π-electron systems in aromatic rings. researchgate.net Regions of positive potential, colored blue, signify electron-deficient areas and are susceptible to nucleophilic attack. researchgate.net Areas with neutral potential are often colored green. researchgate.net

For 4-Bromo-2-chlorobiphenyl, the MEP map would likely show negative potential distributed across the π-systems of the phenyl rings. The halogen atoms, chlorine and bromine, present a more complex picture. While highly electronegative, they can exhibit a region of positive electrostatic potential on their outermost surface, known as a "sigma-hole." This positive region on the halogen atom can participate in attractive, non-covalent interactions known as halogen bonding. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The surface is generated based on the electron distribution of the molecule, and it provides a unique way to partition the crystal space among the molecules.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of intermolecular contacts. For the aforementioned related compound, the major interactions are from H···H, C···H/H···C, O···H/H···O, Br···H/H···Br, and Cl···H/H···Cl contacts. researchgate.net This indicates that van der Waals forces and weak hydrogen bonds are the dominant forces in the crystal packing. The presence of significant Br···H and Cl···H contacts highlights the role of the halogen atoms in directing the supramolecular assembly.

Table 2: Percentage Contributions of Intermolecular Contacts in a Related 4-Bromo-2-chlorophenyl Derivative

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 32.8 |

| C···H/H···C | 28.1 |

| O···H/H···O | 14.0 |

| Br···H/H···Br | 12.5 |

| Cl···H/H···Cl | 10.6 |

Data from a study on 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate, a structurally similar compound. researchgate.net

This quantitative breakdown is crucial for understanding how 4-Bromo-2-chlorobiphenyl molecules would likely arrange themselves in the solid state, which in turn influences physical properties such as melting point and solubility.

Mechanistic Studies of Environmental Transformation and Degradation

Abiotic Degradation Processes in Aquatic and Atmospheric Systems

In addition to biodegradation, abiotic processes can contribute to the transformation of 4-Bromo-2-chlorobiphenyl in the environment, particularly in aquatic and atmospheric systems.

Photolysis, or the degradation of a compound by light, can be a significant transformation pathway for halogenated biphenyls in surface waters and the atmosphere. These compounds can undergo direct photolysis by absorbing sunlight, leading to the cleavage of the carbon-halogen bond. Generally, the carbon-bromine bond is more susceptible to photolysis than the carbon-chlorine bond due to its lower bond energy.

Studies on polybrominated biphenyls (PBBs) have shown that they are susceptible to photolytic debromination when exposed to ultraviolet (UV) light. epa.govnih.gov This process of reductive debromination has been observed under both artificial UV light and natural sunlight. nih.gov It is expected that 4-Bromo-2-chlorobiphenyl would also undergo photolysis, likely with the preferential removal of the bromine atom.

Indirect photolysis can also occur, where other substances in the water, such as dissolved organic matter, absorb light and produce reactive species like hydroxyl radicals and singlet oxygen. These reactive species can then react with and degrade the halogenated biphenyl (B1667301).

The efficiency of photolytic degradation is dependent on factors such as the intensity and wavelength of light, the presence of photosensitizers, and the chemical structure of the biphenyl congener.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated biphenyls, this would involve the cleavage of the carbon-halogen bond. However, the carbon-halogen bonds in aryl halides, such as those in 4-Bromo-2-chlorobiphenyl, are generally very stable and resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperature).

The stability of the aryl-halide bond is due to the sp2 hybridization of the carbon atom and the resonance stabilization of the aromatic ring. While PCBs and PBBs are chemically very inert and stable to hydrolysis, degradation can be induced under more extreme conditions, such as high pH (alkaline hydrolysis) or in supercritical water. researchgate.netjst.go.jp The order of reactivity of halogens towards hydrolysis in activated aryl halides is generally Cl > Br > I. njit.edu However, for non-activated systems like halogenated biphenyls, the rates of hydrolysis are extremely slow, and this process is not considered a significant degradation pathway in the environment.

Thermal Degradation and Pyrolytic Transformations

The thermal degradation of halogenated biphenyls, such as 4-Bromo-2-chlorobiphenyl, is a critical area of environmental research. These processes, which occur during events like waste incineration, industrial fires, and certain recycling operations, can lead to the formation of highly toxic byproducts. Understanding the mechanisms of these transformations is essential for predicting the environmental fate of these compounds and mitigating the risks associated with their thermal decomposition. At elevated temperatures, halogenated biphenyls undergo complex reactions including oxidation, pyrolysis, and rearrangement, leading to a variety of products. researchgate.net

Gas-phase oxidation is a primary pathway for the atmospheric degradation of semi-volatile compounds like halogenated biphenyls. dss.go.th Studies at elevated temperatures, relevant to combustion processes, provide insight into the initial steps of their thermal breakdown. Research on polychlorinated biphenyls (PCBs) has shown that reactions with hydroxyl (OH) radicals are a major atmospheric removal pathway. dss.go.thacs.org These reactions typically involve the OH radical adding to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. nih.gov This intermediate can then undergo further reactions, leading to ring cleavage and the formation of various oxidation products, such as chlorinated benzoic acids. dss.go.thacs.org

In studies simulating combustion environments, the oxidation of halogenated biphenyls yields a complex mixture of volatile and semi-volatile organic compounds. For instance, gas-phase oxidation of 4-bromo-4'-chlorobiphenyl, a compound structurally similar to 4-Bromo-2-chlorobiphenyl, was investigated at temperatures ranging from 300 to 800°C. researchgate.net The experiments identified numerous products, including monochloro- and monobromobenzene, as well as higher halogenated benzenes and naphthalenes. diva-portal.org The formation of these products indicates that the initial steps of degradation involve the cleavage of the biphenyl bond and subsequent reactions of the resulting phenyl radicals.

A significant concern during the thermal degradation of halogenated biphenyls is the formation of polyhalogenated dibenzo-p-dioxins (PXDDs) and dibenzofurans (PXDFs), where 'X' can be bromine (Br) or chlorine (Cl). These compounds are highly toxic and environmentally persistent. Their formation from precursors like 4-Bromo-2-chlorobiphenyl can occur through several mechanisms, primarily categorized as precursor formation and de novo synthesis. researchgate.netflemingcollege.ca

The precursor formation pathway involves the molecular rearrangement of the halogenated biphenyl itself. For the formation of a dibenzofuran, an intramolecular cyclization reaction occurs. This typically involves the loss of a halogen atom from an ortho position (a carbon atom adjacent to the biphenyl linkage), followed by ring closure to form the furan (B31954) ring structure. nih.gov For a compound like 4-Bromo-2-chlorobiphenyl, the presence of a chlorine atom in the ortho position (position 2) makes it a direct precursor for the formation of chlorinated or mixed bromo-chloro dibenzofurans.

The formation of dibenzo-p-dioxins from biphenyl precursors is generally considered less direct and often involves the condensation of two precursor molecules, such as halogenated phenols, which themselves are products of the initial degradation of the biphenyl. researchgate.net However, theoretical studies on related compounds like polybrominated diphenyl ethers (PBDEs) suggest that an initially formed peroxy-type adduct can evolve through a complex mechanism to produce PBDDs. nih.gov The structural similarities between halogenated biphenyls and diphenyl ethers suggest that analogous pathways could exist for the formation of PXDDs from 4-Bromo-2-chlorobiphenyl, particularly under oxidative conditions.

The profile of degradation products formed from 4-Bromo-2-chlorobiphenyl is heavily dependent on the specific conditions of the combustion or pyrolytic environment. Key factors include temperature, oxygen concentration (oxidative vs. pyrolytic conditions), and the presence of catalysts or other substances. researchgate.netnih.gov

Temperature has a profound effect on the extent of degradation and the types of products formed. Studies on the oxidation of 4-bromo-4'-chlorobiphenyl demonstrated a clear temperature-dependent formation of hydrogen halides (HCl and HBr). researchgate.net At lower temperatures (e.g., 600°C), the conversion to HCl and HBr is minimal, indicating incomplete degradation of the parent compound. As the temperature increases towards 800°C, the conversion becomes nearly complete, signifying more extensive mineralization of the organic compound. researchgate.net

Interactive Data Table: HBr and HCl Formation from 4-bromo-4'-chlorobiphenyl Oxidation

The table below shows the normalized yields of HCl and HBr at various temperatures from the oxidation of 4-bromo-4'-chlorobiphenyl, based on replicate experiments (R1, R2). This data illustrates the increasing efficiency of halogen abstraction and conversion to inorganic acids at higher temperatures. researchgate.net

| Temperature (°C) | HCl Yield (R1) | HCl Yield (R2) | HBr Yield (R1) | HBr Yield (R2) |

| 600 | 0.061 | 0.063 | 0.077 | 0.083 |

| 650 | 0.522 | 0.558 | 0.583 | 0.657 |

| 675 | 0.702 | 0.738 | 0.760 | 0.798 |

| 700 | 0.840 | 0.862 | 0.830 | 0.887 |

Incomplete and uncontrolled combustion, which occurs in accidental fires, often results in higher yields of toxic products like PXDD/Fs compared to controlled high-temperature incineration. nih.gov The presence of other materials, such as metals (e.g., copper) which can act as catalysts, can also significantly increase the formation of these toxic byproducts. nih.gov Furthermore, while pyrolytic (oxygen-deficient) and oxidative conditions can lead to different intermediate products, both environments have been shown to produce potent precursors for PXDD/F formation from the thermal degradation of brominated flame retardants. researchgate.net

Analytical Methodologies for Environmental Monitoring and Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 4-Bromo-2-chlorobiphenyl, providing the necessary separation from complex sample components to enable accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantitative analysis of halogenated biphenyls like 4-Bromo-2-chlorobiphenyl. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC method for the analysis of biphenyl (B1667301) compounds and their metabolites utilizes a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a diode-array detector (DAD) or a UV-Vis detector, often set at a wavelength around 254 nm where biphenyls exhibit strong absorbance scielo.br.

Method validation for quantitative HPLC analysis is critical and typically includes assessment of linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision scielo.br. For related brominated aromatic compounds, validated HPLC methods have demonstrated good linearity with correlation coefficients (R²) greater than 0.999 over a defined concentration range iosrjournals.orgsccwrp.org. The accuracy of such methods is often confirmed by recovery studies, with acceptable recovery typically falling within the 70-120% range scielo.br.

Table 1: Representative HPLC Method Parameters for Halogenated Biphenyl Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized gradient from A to B to ensure separation |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Detection | UV-Vis or Diode-Array Detector at ~254 nm |

Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds, making it highly suitable for the analysis of 4-Bromo-2-chlorobiphenyl and other polychlorinated and polybrominated biphenyls (PCBs and PBBs). The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column.

For the analysis of halogenated biphenyls, a non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly employed. Temperature programming, where the column temperature is gradually increased, is essential for resolving a wide range of congeners with varying numbers of halogen atoms nih.gov. The retention time of a specific compound is a key parameter for its identification nih.gov. For instance, in a temperature-programmed run, 4-bromobiphenyl is often used as an internal standard nih.gov.

The choice of detector is critical for achieving the desired sensitivity and selectivity. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is frequently used for trace-level analysis of PCBs and PBBs.

Table 2: Illustrative Gas Chromatography Operating Conditions for Halogenated Biphenyls

| Parameter | Example Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Injector | Split/splitless, 280 °C |

| Oven Program | Initial temp. 100 °C, ramp to 300 °C at 5-10 °C/min |

| Detector | Electron Capture Detector (ECD), 320 °C |

| Injection Volume | 1 µL |

Mass Spectrometric Techniques for Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural characterization of 4-Bromo-2-chlorobiphenyl and its metabolites. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of metabolites of halogenated biphenyls in biological samples acs.org. The GC separates the various metabolites, and the mass spectrometer provides mass spectral data that can be used to elucidate their structures.

Metabolism of chloro- and bromobiphenyls primarily involves hydroxylation, leading to the formation of hydroxylated metabolites acs.orguiowa.edu. These polar metabolites are often derivatized, for example, by methylation, to increase their volatility for GC analysis acs.org. The mass spectra of these derivatized metabolites exhibit characteristic fragmentation patterns that help in determining the position of the hydroxyl group acs.org. For instance, studies on the metabolism of related chlorobiphenyls have identified various hydroxylated and dihydroxylated metabolites uiowa.eduee-net.ne.jp. The primary site of hydroxylation often occurs at the para position of the biphenyl rings acs.org.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with GC (GC-HRMS), offers exceptional selectivity and sensitivity for the detection of trace levels of halogenated contaminants like 4-Bromo-2-chlorobiphenyl in complex environmental matrices chemicalbook.com. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of an analyte and distinguishing it from isobaric interferences.

This technique is particularly valuable for the analysis of polybrominated and polychlorinated biphenyls in environmental samples where the concentrations can be extremely low. The high resolution allows for the separation of analyte signals from background noise and matrix interferences, leading to lower detection limits. In the analysis of mixed halogenated compounds, HRMS can definitively identify congeners containing both bromine and chlorine atoms.

Spectroscopic Characterization in Analytical Contexts

Spectroscopic techniques provide valuable information about the chemical structure of 4-Bromo-2-chlorobiphenyl, which is essential for its unambiguous identification and characterization, especially when authentic reference standards are being prepared or verified.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals in an ¹H NMR spectrum can be used to confirm the substitution pattern on the biphenyl rings. For a compound like 4-Bromo-2-chlorobiphenyl, the aromatic region of the ¹H NMR spectrum would show a complex pattern of signals corresponding to the protons on the two phenyl rings. For comparison, the ¹H NMR spectrum of the related compound 4-bromobiphenyl shows distinct signals for the protons on the brominated and non-brominated phenyl rings nih.govchemicalbook.com. Similarly, the spectrum of 4-chlorobiphenyl also provides a reference for the expected chemical shifts of protons on a chlorinated phenyl ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of a biphenyl derivative is characterized by absorption bands corresponding to π-π* transitions. The position and intensity of these bands can be influenced by the presence and position of substituents on the biphenyl rings. For halogenated biphenyls, the UV-Vis spectrum can be used as a supplementary identification tool.

Environmental Distribution, Fate, and Ecological Implications

Occurrence and Detection of Halogenated Biphenyls in Environmental Compartments

Halogenated biphenyls are recognized as persistent organic pollutants that are widely distributed in the environment. epa.govresearchgate.net Their presence is typically monitored in various environmental matrices.

Presence in Aquatic Systems (Water and Sediments)

Chlorinated biphenyls, as a class of compounds, are frequently detected in aquatic environments, often adsorbing to sediments due to their low water solubility. frontiersin.orgnih.govwolkersdorfer.info However, specific monitoring data quantifying the presence or concentration of 4-Bromo-2-chlorobiphenyl in water or sediment samples could not be located in the reviewed scientific literature.

Detection in Terrestrial Matrices (Soils)

Bioaccumulation Potential within Ecological Food Webs

A key concern with halogenated biphenyls is their potential to bioaccumulate and biomagnify in food webs. nih.govnih.govwikipedia.orgencyclopedia.com This process can lead to increasing concentrations of these compounds in organisms at higher trophic levels.

Uptake and Accumulation in Aquatic Organisms

The uptake and accumulation of various PCB congeners in aquatic organisms, from invertebrates to fish, have been extensively documented. researchgate.netmdpi.comwur.nl These compounds are lipophilic and tend to accumulate in the fatty tissues of organisms. nih.govnih.gov Research specifically quantifying the uptake, accumulation, and bioconcentration factor (BCF) for 4-Bromo-2-chlorobiphenyl in any aquatic species is absent from the available literature.

Transport and Distribution in Terrestrial Organisms

In terrestrial ecosystems, halogenated biphenyls can be transferred from soil and plants to invertebrates and subsequently to higher-level consumers. nih.gov The specific pathways and efficiencies of transport and distribution can vary significantly between different congeners. However, no studies were found that investigated the transport and distribution of 4-Bromo-2-chlorobiphenyl in terrestrial organisms.

Regulatory Frameworks and Environmental Management Research for Halogenated Biphenyls

Halogenated biphenyls, as a class of persistent organic pollutants (POPs), are subject to national and international regulations aimed at controlling their production, use, and release into the environment. While specific regulations for 4-Bromo-2-chlorobiphenyl are not common, it falls under the broader category of halogenated biphenyls, which are addressed by several key regulatory frameworks.

The Stockholm Convention on Persistent Organic Pollutants is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. Polychlorinated biphenyls (PCBs) are listed under this convention, and the principles of the convention would apply to other persistent halogenated biphenyls that exhibit similar characteristics.

In the United States, the Toxic Substances Control Act (TSCA) provides the Environmental Protection Agency (EPA) with the authority to require reporting, record-keeping, and testing requirements, and restrictions relating to chemical substances and/or mixtures. PCBs are specifically regulated under TSCA, with stringent rules for their use, disposal, and cleanup.

The Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) , also known as Superfund, authorizes the EPA to clean up contaminated sites and to compel responsible parties to perform cleanups or reimburse the government for EPA-led cleanup work. Sites contaminated with halogenated biphenyls would fall under the purview of CERCLA.

Environmental management research for halogenated biphenyls focuses on several key areas:

Remediation Technologies: Research is ongoing to develop and improve methods for cleaning up contaminated soil and sediment. These technologies include thermal desorption, incineration, and bioremediation. Bioremediation, which uses microorganisms to break down contaminants, is a particularly active area of research as it offers a potentially more cost-effective and environmentally friendly solution.

Monitoring and Analysis: The development of more sensitive and accurate analytical methods for detecting and quantifying low levels of halogenated biphenyls in various environmental matrices is crucial for assessing the extent of contamination and the effectiveness of remediation efforts.

Fate and Transport Modeling: Sophisticated computer models are used to predict the environmental behavior of these compounds, which helps in risk assessment and in designing effective management strategies. These models are continually being refined as more data on the properties and behavior of these chemicals become available.

Toxicological Research: Continued research into the toxic effects of different halogenated biphenyl (B1667301) congeners, including mixed halogenated compounds, is essential for setting appropriate environmental quality standards and for understanding the risks they pose to human health and ecosystems.

The overarching goal of these regulatory frameworks and research efforts is to minimize the environmental and health impacts of halogenated biphenyls by controlling their release, cleaning up existing contamination, and developing a deeper understanding of their behavior in the environment.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 4-Bromo-2-chlorobiphenyl?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity (>98% as a benchmark, based on standards for structurally similar halogenated biphenyls) .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm substitution patterns and detect impurities. For example, aromatic proton signals in the 7.0–8.5 ppm range can validate bromine and chlorine positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can verify molecular weight and isotopic patterns consistent with Br/Cl substitution .

Q. How should 4-Bromo-2-chlorobiphenyl be stored to ensure long-term stability?

- Methodological Answer :

- Store in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and oxidation .

- Maintain temperatures below –20°C to minimize thermal decomposition, especially given the reactivity of halogenated aromatics .

- Use desiccants to avoid hydrolysis, as moisture can lead to dehalogenation or formation of phenolic byproducts .

Q. What safety protocols are critical when handling 4-Bromo-2-chlorobiphenyl in the laboratory?

- Methodological Answer :

- Use glove boxes or fume hoods to prevent inhalation exposure, as halogenated biphenyls may release toxic vapors under heating .

- Wear nitrile gloves and lab coats to avoid dermal contact, referencing SDS guidelines for halogenated aromatics .

- Equip workstations with neutralizing agents (e.g., sodium bicarbonate) for accidental spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways for 4-Bromo-2-chlorobiphenyl in cross-coupling reactions?

- Methodological Answer :

- Cross-Validation : Replicate reactions under standardized conditions (e.g., Pd-catalyzed Suzuki couplings) using controlled stoichiometry and catalysts (e.g., Pd(PPh)) . Compare yields and byproducts via GC-MS or -NMR (if fluorinated analogs are used) .

- Computational Modeling : Apply density functional theory (DFT) to analyze electronic effects of Br/Cl substituents on transition-state energetics, which may explain divergent pathways .

- Isotopic Labeling : Use deuterated analogs (e.g., 4-Chlorobiphenyl-2',3',4',5',6'-d) to trace mechanistic pathways and identify intermediates .

Q. What experimental designs are optimal for studying the electronic effects of substituents on 4-Bromo-2-chlorobiphenyl's reactivity?

- Methodological Answer :

- Hammett Plot Analysis : Synthesize derivatives with varying substituents (e.g., –NO, –OCH) and measure reaction rates in nucleophilic aromatic substitution (SNAr) to quantify electronic contributions .

- Electrochemical Studies : Use cyclic voltammetry to determine redox potentials, correlating with substituent electronegativity (Br vs. Cl) .

- X-Ray Crystallography : Resolve crystal structures to assess steric and electronic impacts on molecular packing and reactivity .

Q. How can environmental persistence studies for 4-Bromo-2-chlorobiphenyl be designed to assess biodegradation pathways?

- Methodological Answer :

- Aerobic/Anaerobic Microcosms : Incubate the compound with soil or sediment samples under controlled O levels, monitoring degradation via LC-MS for metabolites like hydroxylated or dehalogenated products .

- Stable Isotope Probing (SIP) : Use -labeled 4-Bromo-2-chlorobiphenyl to track microbial assimilation and identify degradative pathways .

- QSAR Modeling : Predict biodegradation half-lives using quantitative structure-activity relationships based on halogen electronegativity and bond dissociation energies .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data for 4-Bromo-2-chlorobiphenyl be addressed?

- Methodological Answer :

- Interlaboratory Calibration : Compare data against certified reference materials (e.g., NIST Standard Reference Database 69) to identify instrumental biases .

- Recrystallization Variants : Test multiple solvents (e.g., ethanol vs. hexane) to assess polymorphism or solvate formation, which may alter melting points .

- Meta-Analysis : Compile literature data (e.g., PubChem, CAS Common Chemistry) to identify outliers and statistically validate consensus values .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.